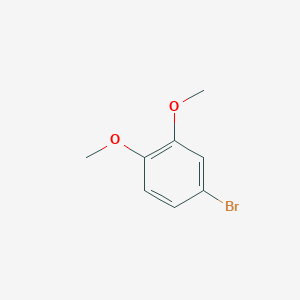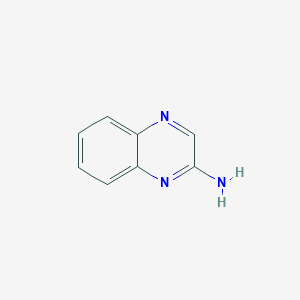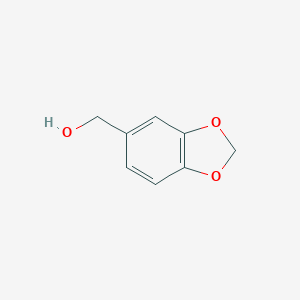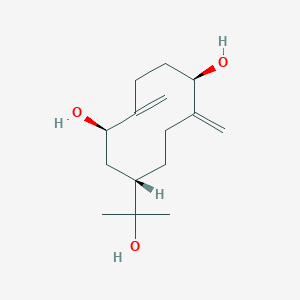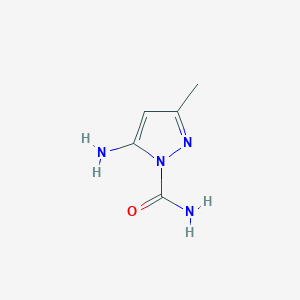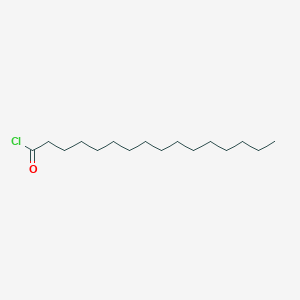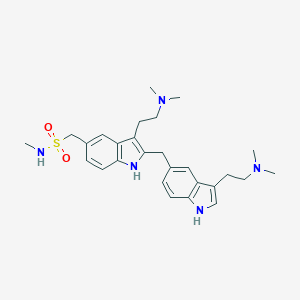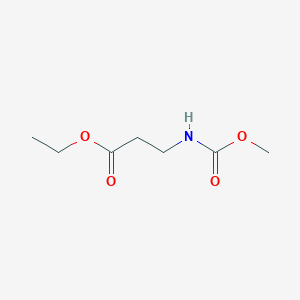
Ethyl 3-(methoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(methoxycarbonylamino)propanoate is a chemical compound that belongs to the class of esters. It is also known as ethyl N-(methoxycarbonyl)alaninate and is commonly used in organic synthesis. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 3-(methoxycarbonylamino)propanoate is not well understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a protecting group for amino acids and peptides.
Effets Biochimiques Et Physiologiques
Ethyl 3-(methoxycarbonylamino)propanoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to possess moderate cytotoxicity against various cancer cell lines. It has also been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ethyl 3-(methoxycarbonylamino)propanoate in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods. However, its low solubility in water can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Ethyl 3-(methoxycarbonylamino)propanoate. One of the potential applications is in the synthesis of new pharmaceuticals. It can also be used as a building block for the synthesis of new bioactive compounds. Further studies are needed to understand its mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, Ethyl 3-(methoxycarbonylamino)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through a simple method and has been used in the synthesis of various biologically active compounds. Further studies are needed to understand its mechanism of action and its potential applications in various fields.
Méthodes De Synthèse
Ethyl 3-(methoxycarbonylamino)propanoate can be synthesized through the reaction between ethyl 3-bromopropionate and methyl carbamate in the presence of a base. This reaction results in the formation of Ethyl 3-(methoxycarbonylamino)propanoate as a white solid with a melting point of 78-79°C.
Applications De Recherche Scientifique
Ethyl 3-(methoxycarbonylamino)propanoate has been extensively studied for its potential applications in various fields. It has been used in the synthesis of various biologically active compounds such as amino acids, peptides, and heterocycles. It has also been used as a building block in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
145104-53-6 |
|---|---|
Nom du produit |
Ethyl 3-(methoxycarbonylamino)propanoate |
Formule moléculaire |
C7H13NO4 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
ethyl 3-(methoxycarbonylamino)propanoate |
InChI |
InChI=1S/C7H13NO4/c1-3-12-6(9)4-5-8-7(10)11-2/h3-5H2,1-2H3,(H,8,10) |
Clé InChI |
WVMHKMDHSOZTJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCNC(=O)OC |
SMILES canonique |
CCOC(=O)CCNC(=O)OC |
Synonymes |
-bta--Alanine, N-(methoxycarbonyl)-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



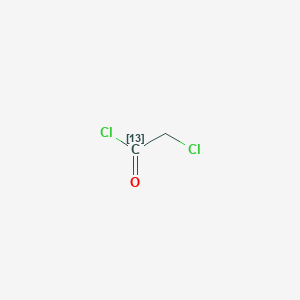
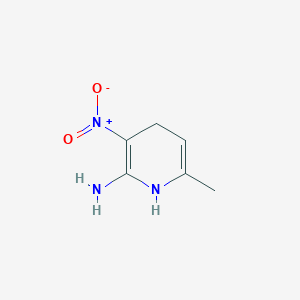

![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)
